EMT inhibitor-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de EMT-1 es un compuesto conocido por su capacidad para inhibir la transición epitelio-mesenquimal (EMT), un proceso en el que las células epiteliales se transforman en células mesenquimales. Esta transición es crucial en varios procesos fisiológicos como la embriogénesis, la cicatrización de heridas y la regeneración de tejidos. También está implicado en condiciones patológicas como la metástasis del cáncer, donde facilita la progresión del tumor y la resistencia a la terapia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del inhibidor de EMT-1 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. La ruta sintética exacta y las condiciones de reacción son propiedad y a menudo involucran técnicas complejas de síntesis orgánica .

Métodos de producción industrial: La producción industrial del inhibidor de EMT-1 generalmente implica la síntesis orgánica a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final. El proceso de producción está optimizado para el rendimiento y la rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de EMT-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones específicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El inhibidor de EMT-1 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar los mecanismos de EMT y su inhibición.

Biología: Ayuda a comprender el papel de EMT en los procesos de desarrollo y la progresión de la enfermedad.

Medicina: Se investiga su potencial en la terapia del cáncer, particularmente en la prevención de metástasis y la superación de la resistencia a los fármacos.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y en ensayos de cribado de alto rendimiento para el descubrimiento de fármacos

Mecanismo De Acción

El inhibidor de EMT-1 ejerce sus efectos al dirigirse a vías moleculares específicas involucradas en EMT. Induce la degradación del transductor de Hippo TAZ a través de la activación de las quinasas de Hippo Mst/Lats y la quinasa supresora de tumores AMPK. Esto conduce a la inhibición de EMT y la supresión de la progresión del tumor .

Compuestos similares:

SU9516: Un inhibidor de la quinasa dependiente de ciclina 2 con actividad inhibitoria de EMT.

SB-525334: Un conocido inhibidor del receptor I de TGF-β con propiedades inhibitorias de EMT.

Singularidad: El inhibidor de EMT-1 es único en su capacidad para dirigirse a múltiples vías de señalización, incluidas Hippo, Wnt y TGF-β, lo que lo convierte en un potente inhibidor de EMT con una amplia actividad antitumoral .

Conclusión

El inhibidor de EMT-1 es un compuesto versátil con un potencial significativo en la investigación científica y las aplicaciones terapéuticas. Su capacidad para inhibir EMT a través de múltiples vías lo convierte en una herramienta valiosa en la lucha contra el cáncer y otras enfermedades que involucran EMT.

Comparación Con Compuestos Similares

SU9516: A cyclin-dependent kinase 2 inhibitor with EMT-inhibitory activity.

SB-525334: A known TGF-β receptor I inhibitor with EMT-inhibitory properties.

Uniqueness: EMT inhibitor-1 is unique in its ability to target multiple signaling pathways, including Hippo, Wnt, and TGF-β, making it a potent inhibitor of EMT with broad-spectrum antitumor activity .

Conclusion

This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit EMT through multiple pathways makes it a valuable tool in the fight against cancer and other diseases involving EMT.

Actividad Biológica

Epithelial-Mesenchymal Transition (EMT) is a crucial biological process in development, wound healing, and cancer metastasis. EMT inhibitor-1 (EMT-I1) has emerged as a significant compound in the modulation of this process, particularly in cancer research. This article delves into the biological activity of EMT-I1, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.

EMT-I1 primarily functions by inhibiting key signaling pathways associated with EMT. The compound targets various transcription factors involved in the transition from epithelial to mesenchymal phenotypes. Notably, it affects the expression of E-cadherin and vimentin—two proteins that are critical markers for epithelial and mesenchymal cells, respectively.

- E-cadherin : A cell adhesion molecule that maintains epithelial integrity. Its downregulation is a hallmark of EMT.

- Vimentin : A type of intermediate filament protein that is upregulated during EMT, contributing to increased cell motility and invasiveness.

Research Findings

Recent studies have demonstrated the efficacy of EMT-I1 in various cancer models. The following table summarizes key findings from relevant research:

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

In a study examining the effects of EMT-I1 on NSCLC cells, researchers found that treatment with the compound significantly reduced cell migration and invasion. The mechanism involved the upregulation of E-cadherin and downregulation of vimentin, indicating a reversal of the EMT process. This study highlights the potential use of EMT-I1 as a therapeutic agent in lung cancer treatment.

Case Study 2: Hepatocellular Carcinoma (HCC)

Another investigation focused on HCC cells treated with EMT-I1 revealed that it inhibited tumor growth by affecting the AMPK/NF-κB signaling pathway. This study demonstrated that EMT-I1 could be a promising candidate for targeting aggressive liver cancers by reversing EMT characteristics.

Propiedades

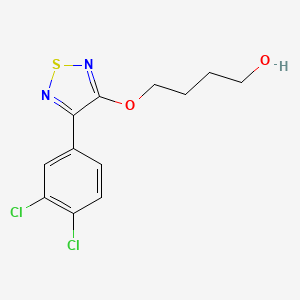

IUPAC Name |

4-[[4-(3,4-dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxy]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2S/c13-9-4-3-8(7-10(9)14)11-12(16-19-15-11)18-6-2-1-5-17/h3-4,7,17H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMUIOJZHOPPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NSN=C2OCCCCO)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.